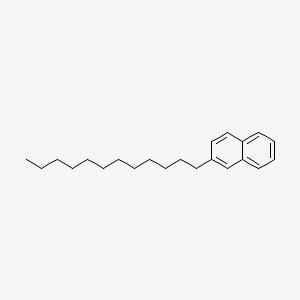

2-Dodecylnaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

60899-39-0 |

|---|---|

Molecular Formula |

C22H32 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

2-dodecylnaphthalene |

InChI |

InChI=1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-21-15-12-13-16-22(21)19-20/h12-13,15-19H,2-11,14H2,1H3 |

InChI Key |

QBZYESUVLSUCOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Physicochemical Properties of 2 Dodecylnaphthalene

Spectroscopic and Chromatographic Profile

Spectroscopic methods are essential for the identification and structural elucidation of this compound.

FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR can be used to identify the characteristic vibrations of the aromatic ring and the alkyl chain. It has also been employed to study the intramolecular cyclization of long alkyl side chains in alkylnaphthalenes. scirp.org

Mass Spectrometry: This technique is used to confirm the molecular weight of the compound. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing mixtures of alkylated naphthalenes, helping to identify different isomers and substitution patterns. mdpi.com

NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of the 2-substitution pattern.

Gas chromatography (GC) is a key analytical tool for separating and quantifying the different isomers of dodecylnaphthalene (B1581213). The retention times of the isomers can differ based on the polarity of the stationary phase used in the GC column. scirp.org This technique is crucial for assessing the purity of this compound and for controlling the quality of the final product in manufacturing processes.

Advanced Analytical and Spectroscopic Characterization in 2 Dodecylnaphthalene Research

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for identifying unknown compounds, quantifying known ones, and elucidating molecular structures. nih.gov In the context of 2-dodecylnaphthalene, MS provides not only its molecular mass but also a unique fragmentation fingerprint that confirms its structure. savemyexams.com When a molecule is ionized in a mass spectrometer, typically through electron ionization (EI), it forms a molecular ion (M⁺), which is a radical cation. ulethbridge.ca This molecular ion is energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the original molecule's structure. libretexts.org

Tandem mass spectrometry, also known as MS/MS, is an advanced technique that involves multiple stages of mass analysis to increase analytical specificity and structural insight. nih.govwikipedia.org The process begins with a first mass spectrometer (MS1) selecting the precursor ion of interest, in this case, the molecular ion of this compound (m/z 296.5). nih.govnationalmaglab.org This selected ion is then passed into a collision cell, where it collides with an inert gas, causing it to fragment into product ions. unt.edu A second mass spectrometer (MS2) then analyzes these product ions, generating a product ion spectrum. nationalmaglab.org

For alkylnaphthalenes, the fragmentation patterns are highly dependent on the structure, particularly the length and branching of the alkyl side chains. acs.org The fragmentation of the dodecyl group attached to the naphthalene (B1677914) core produces a series of characteristic ions. The study of these patterns is essential for distinguishing between different alkylnaphthalene isomers that might otherwise be difficult to identify. acs.org

A predominant fragmentation pathway for long-chain alkylarenes like this compound is the cleavage of the alkyl chain. The bond between the carbon atom attached to the naphthalene ring and the next carbon in the chain (the benzylic position) is particularly susceptible to cleavage. This is because it results in the formation of a highly stable, resonance-stabilized tropylium-like ion or a benzylic cation.

Key cleavage events include:

Benzylic Cleavage: The most significant fragmentation is often the loss of a C₁₁H₂₃ radical, resulting in a prominent peak at m/z 141. This corresponds to the stable methylnaphthalene cation.

McLafferty Rearrangement: If applicable based on the chain structure, this rearrangement can lead to specific neutral losses.

Sequential Loss of CH₂ Groups: Fragmentation can also occur at various points along the alkyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). acs.orglibretexts.org This provides clear evidence of a long, unbranched alkyl substituent. Research shows that long alkyl side chains (where n ≥ 5) are readily lost during molecular collisions in the mass spectrometer. acs.org

Table 1: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss | Fragmentation Type |

|---|---|---|

| 296 | [C₂₂H₃₂]⁺ | Molecular Ion |

| 281 | [C₂₁H₂₉]⁺ (Loss of •CH₃) | Alkyl Chain Cleavage |

| 155 | [C₁₂H₁₁]⁺ (Loss of •C₁₀H₂₁) | Benzylic Cleavage |

| 141 | [C₁₁H₉]⁺ (Loss of •C₁₁H₂₃) | Benzylic Cleavage |

This table represents a hypothetical fragmentation pattern based on established principles of mass spectrometry.

Crude oil is an exceptionally complex mixture containing thousands of hydrocarbon compounds, including a significant fraction of alkylated polycyclic aromatic hydrocarbons (APAHs). lcms.cz Compounds like this compound serve as important model or standard compounds for understanding the composition and behavior of heavy oils and asphaltenes. acs.orgresearchgate.net

The detailed fragmentation data obtained from pure standards like this compound is critical for interpreting the complex mass spectra of crude oil fractions. acs.org In these mixtures, numerous isomers of alkylnaphthalenes exist with varying chain lengths and substitution patterns. acs.org By understanding the characteristic fragmentation of a known structure, researchers can identify specific compound classes within the mixture and even suggest possible structures for unknown components based on the observed product ions. acs.orgresearchgate.net This systematic analytical approach significantly enhances the structural characterization of these valuable but complex natural resources. acs.org

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatography is an indispensable tool for separating the components of a mixture, allowing for their individual quantification and identification. For a compound like this compound, which is often found among numerous isomers and related hydrocarbons, chromatographic separation is a prerequisite for accurate analysis.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. shimadzu.com For the analysis of C12 alkylnaphthalenes, capillary GC is the method of choice. acs.org The separation is typically performed on a long, non-polar or semi-polar capillary column (e.g., DB-5ms). Due to the high boiling point of this compound, a temperature-programmed oven is required to ensure it elutes from the column in a reasonable time with a sharp peak shape.

When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification. As the separated this compound elutes from the GC column, it enters the MS ion source, where it is fragmented and detected, providing a mass spectrum that serves as a chemical fingerprint. researchgate.net However, separating closely related isomers, such as this compound from other dodecylnaphthalene (B1581213) isomers, can be challenging with standard GC and may require high-resolution columns or comprehensive two-dimensional gas chromatography (GC×GC) for complete resolution. mdpi.comuva.nl

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation of semi-volatile compounds. |

| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. |

| Injection Mode | Splitless | Ensures the entire sample is transferred to the column for trace analysis. |

| Oven Program | 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min | Separates compounds based on boiling point; high final temperature is needed for elution. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |

| MS Scan Range | 45-650 m/z | Covers the molecular ion and expected fragment masses. |

This table represents a typical, not a specific, analytical method.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating, identifying, and quantifying components in a liquid mixture. waters.com It is particularly useful for analyzing less volatile or thermally sensitive compounds and for assessing the purity of a substance. measurlabs.com

For this compound, a reversed-phase HPLC method is highly effective. tandfonline.com In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase (typically a mixture of acetonitrile (B52724) and water). tandfonline.comiaea.org The purity of a this compound sample can be determined by monitoring the chromatogram for any secondary peaks, which would indicate impurities. chromforum.org Identification is achieved by comparing the retention time of the sample peak to that of a certified reference standard. Further confirmation can be provided by a Diode-Array Detector (DAD), which measures the UV-Vis spectrum of the eluting peak. The naphthalene ring system has a strong and characteristic UV absorbance around 275-285 nm, which aids in its specific detection. tandfonline.com

Table 3: Representative HPLC Method for Alkylnaphthalene Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size | Standard for separating non-polar aromatic compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the separation of a range of compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis or Diode-Array Detector (DAD) at 275 nm | Specific detection of the naphthalene chromophore. |

| Injection Volume | 10 µL | A small, precise volume of the dissolved sample. |

This table is based on a general method for alkylnaphthalene analysis and is not from a specific cited study for this compound. tandfonline.com

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Dodecylnaphthalene |

| Naphthalene |

| Acetonitrile |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides definitive confirmation of the compound's constitution, including the substitution pattern on the aromatic ring and the structure of the alkyl chain.

In the ¹H NMR spectrum of this compound, the signals are typically observed in two distinct regions. The aromatic protons on the naphthalene ring resonate in the downfield region, generally between 7.3 and 8.0 ppm. msu.eduvaia.com The exact chemical shifts and splitting patterns of these seven protons are complex due to spin-spin coupling and the electronic effects of the alkyl substituent. Protons on the substituted ring are influenced differently than those on the unsubstituted ring. For instance, the hydrogens at positions C1, C4, C5, and C8 are typically more deshielded and appear at a lower field compared to those at C2, C3, C6, and C7 in unsubstituted naphthalene. vaia.comchegg.com The attachment of the dodecyl group at the C2 position further differentiates these signals.

The protons of the dodecyl chain appear in the upfield region of the spectrum. The methylene (B1212753) (-CH₂-) group directly attached to the naphthalene ring (C1') is deshielded by the aromatic system and typically resonates around 2.8 ppm. The other methylene groups along the chain create a large, complex signal cluster between approximately 1.2 and 1.6 ppm, while the terminal methyl (-CH₃) group protons are the most shielded, appearing as a triplet around 0.9 ppm. jeol.com

The ¹³C NMR spectrum provides complementary information. The ten carbon atoms of the naphthalene ring have characteristic chemical shifts in the aromatic region (125-140 ppm). researchgate.net The two quaternary carbons at the ring fusion (C4a, C8a) and the carbon bearing the alkyl substituent (C2) can be distinguished from the seven protonated aromatic carbons. The chemical shifts of the dodecyl chain carbons are found in the aliphatic region (14-35 ppm). The terminal methyl carbon (C12') appears at approximately 14 ppm, while the methylene carbons show a range of shifts, with the C1' carbon attached to the ring appearing around 35 ppm. nih.govresearchgate.net

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| Naphthalene H | 7.3 – 8.0 | - |

| Naphthalene C | - | 125 – 138 |

| Naphthalene C-2 (substituted) | - | ~140 |

| Dodecyl -CH₂- (C1', attached to ring) | ~2.8 (triplet) | ~35 |

| Dodecyl -(CH₂)₁₀- (bulk chain) | 1.2 – 1.6 (multiplet) | 22 – 32 |

| Dodecyl -CH₃ (C12', terminal) | ~0.9 (triplet) | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis in Research

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe molecular structure. horiba.com In the context of this compound research, these methods provide a characteristic "fingerprint," confirming the presence of both the aromatic naphthalene system and the aliphatic dodecyl chain.

IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment. davuniversity.org The spectrum of this compound exhibits several key features:

Aromatic C-H Stretching: Sharp bands appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, which are characteristic of C-H bonds on the naphthalene ring. orgchemboulder.comaanda.org

Aliphatic C-H Stretching: Strong, intense bands appear just below 3000 cm⁻¹, usually between 2850 and 2960 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups in the dodecyl chain. spectroscopyonline.com

Aromatic C=C Stretching: A series of absorptions between 1450 and 1650 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the fused aromatic rings. davuniversity.orgorgchemboulder.com

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted naphthalene ring produce strong bands in the 900-675 cm⁻¹ region, the pattern of which can sometimes give information about the substitution pattern. orgchemboulder.com Aliphatic CH₂ and CH₃ bending vibrations are observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. spectroscopyonline.complus.ac.at

Raman spectroscopy, which detects vibrations that cause a change in the molecule's polarizability, is particularly sensitive to non-polar, symmetric bonds. renishaw.com For this compound, the Raman spectrum provides complementary information:

The symmetric C=C stretching vibrations of the naphthalene ring, which are strong and sharp in the Raman spectrum, are particularly useful for identifying the aromatic core. americanpharmaceuticalreview.com

The C-H stretching modes for both aromatic and aliphatic components are also visible.

A study on n-alkyl naphthalenes using FTIR spectroscopy suggested that long alkyl side chains can cyclize through an interaction between the terminal methyl group and the aromatic ring. scirp.org This interaction could potentially be observed as subtle shifts or new bands in the vibrational spectra.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | 3100 - 3050 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 | Strong (IR), Strong (Raman) |

| Aromatic C=C Ring Stretch | 1650 - 1450 | 1650 - 1450 | Medium-Strong (IR), Strong (Raman) |

| Aliphatic C-H Bend | 1465, 1375 | 1465, 1375 | Medium (IR), Medium (Raman) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | - | Strong (IR) |

X-ray Diffraction (XRD) and Crystallography of Dodecylnaphthalene Derivatives

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are powerful techniques for determining the three-dimensional arrangement of atoms and molecules in the solid state. wikipedia.orglibretexts.org While this compound itself may be a liquid or a low-melting solid, making single crystal growth challenging, the study of its crystalline derivatives provides invaluable insight into molecular packing, which is crucial for understanding the properties of materials based on these structures.

Research on similar long-chain alkyl-substituted aromatic molecules, such as dialkylated naphthalene diimides, reveals common and predictable packing motifs. mdpi.comacs.org These molecules often self-assemble into highly ordered lamellar (layered) structures. acs.org This organization is driven by two primary interactions:

π-π Stacking: The flat, aromatic naphthalene cores stack on top of one another, driven by favorable electronic interactions. The distance between the planes of the aromatic rings (the π-π stacking distance) is a key parameter influencing electronic communication between molecules.

Van der Waals Interactions: The long, flexible dodecyl chains of adjacent molecules interdigitate, or mesh together, maximizing van der Waals forces and leading to densely packed alkyl layers. acs.org

A notable finding in the study of long-chain substituted systems is the "odd-even" parity effect. mdpi.com The number of carbon atoms in the alkyl chain (whether it is odd or even) can significantly influence the crystal symmetry. For example, a series of N-alkylated naphthalene diimides showed that derivatives with an even number of methylene groups tended to form triclinic unit cells, while those with an odd number formed higher-symmetry monoclinic cells. mdpi.com This effect also influences the degree of overlap between the aromatic cores. mdpi.com

For a crystalline derivative of this compound, a crystallographic study would determine precise geometric parameters.

| Crystallographic Parameter | Information Provided | Expected Findings for a Dodecylnaphthalene Derivative |

|---|---|---|

| Crystal System & Space Group | The symmetry of the crystal lattice. wikipedia.org | Likely low-symmetry systems like monoclinic or triclinic, potentially influenced by the odd-even effect of the alkyl chain. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. | A long unit cell axis corresponding to the layered structure. |

| Molecular Conformation | The 3D shape of the molecule in the solid state. | The dodecyl chain is often found in an extended, all-trans conformation to maximize packing efficiency. acs.org |

| π-π Stacking Distance | The distance between adjacent naphthalene cores. | Typically in the range of 3.3 - 3.8 Å, indicating the strength of intermolecular aromatic interactions. |

| Interdigitation of Alkyl Chains | Describes how the alkyl chains from adjacent layers pack together. | Often exhibit significant interdigitation to fill space efficiently. acs.org |

Computational and Theoretical Studies of 2 Dodecylnaphthalene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This theory is based on the principle that the ground-state properties of a many-electron system are uniquely determined by its electron density. wikipedia.org DFT calculations have been instrumental in elucidating the electronic characteristics and reactivity of various molecules, including those related to 2-dodecylnaphthalene.

Studies on alkylnaphthalenes have utilized DFT to compute quantum chemical descriptors that are crucial for understanding their reactivity. nih.gov Key descriptors influencing the reaction rates of alkylnaphthalenes with radicals like chlorine (Cl), hydroxyl (•OH), and nitrate (B79036) (NO3) include frontier molecular orbital energies (HOMO and LUMO) and atomic charges. nih.gov For instance, higher values of the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the average net atomic charges on carbon atoms are associated with higher reaction rate constants. nih.gov Conversely, higher positive net atomic charges on hydrogen atoms can lead to a decrease in the reaction rate constants. nih.gov These calculations suggest that H-atom abstraction is likely to occur at the hydrogen atom with the highest atomic charge, while radical addition may happen at carbon atoms with higher atomic charges, such as the one bonded to the alkyl group. nih.gov

Energy Barrier Calculations for Reaction Pathways

DFT calculations are pivotal in determining the energy barriers for various reaction pathways, providing insights into the feasibility and kinetics of chemical transformations. For alkyl-substituted aromatic molecules like this compound, DFT has been used to study dehydrogenation reactions on catalytic surfaces. diva-portal.orgoup.com

A study on the transformation of alkyl-substituted molecules on a Cu(110) surface revealed that the presence of the aromatic substituent significantly lowers the activation barrier for dehydrogenation compared to n-alkanes. diva-portal.orgoup.com For this compound, this transformation can even occur at room temperature over several hours. diva-portal.orgoup.comoup.com The reduced energy consumption is attributed to an "anchoring effect" where the naphthalene (B1677914) group pulls the dodecyl chain towards the surface, initiating dehydrogenation from the substituent site rather than the terminal methyl groups. diva-portal.orgoup.comoup.com

The calculated energy barriers for the consecutive dehydrogenation of n-hexane on Cu(110) provide a model for understanding the process in longer alkyl chains. oup.com The initial C-H bond activation at the terminal methyl group has a calculated activation energy of 1.34 eV. diva-portal.orgoup.com Subsequent dehydrogenation steps have varying energy barriers, for example, the barrier at the C2 site is 0.73 eV. diva-portal.orgoup.com

Table 1: Calculated Energy Barriers for n-Hexane Dehydrogenation on Cu(110)

| Reaction Step | Transition State | Activation Energy (eV) |

|---|---|---|

| 1st Dehydrogenation (C1) | TS1 | 1.34 |

| 2nd Dehydrogenation (C2) | TS2 | 0.73 |

| 3rd Dehydrogenation (C3) | TS3 | 0.82 |

| 4th Dehydrogenation (C4) | TS4 | 0.44 |

Data sourced from DFT calculations on n-hexane as a model system. diva-portal.orgoup.com

These calculations highlight the energetic favorability of a cascade dehydrogenation process, leading to the formation of conjugated polyenes. diva-portal.org

Adsorption Geometries and Surface Interactions Modeling

The adsorption geometry and interaction of this compound with surfaces are critical for understanding its behavior in various applications, including catalysis and materials science. DFT calculations, often combined with experimental techniques like scanning tunneling microscopy (STM), provide detailed models of these interactions. diva-portal.orgoup.com

When adsorbed on a Cu(110) surface, alkyl-substituted molecules like this compound exhibit specific adsorption geometries. diva-portal.org The aromatic naphthalene group acts as an anchor, pulling the alkyl chain towards the surface. diva-portal.orgoup.comoup.com This interaction leads to a relatively flat-on adsorption configuration for the alkyl chain. diva-portal.org DFT simulations have shown that for similar long-chain alkanes, the molecules lie almost flat on the surface, with the outermost hydrogen atoms of the methylene (B1212753) groups contributing to their appearance in imaging. diva-portal.org

The interaction between the adsorbed molecule and the substrate can lead to phenomena such as the softening of C-H vibrations, which can be detected experimentally and supported by DFT calculations. diva-portal.org The specific adsorption site, whether on a ridge or in a groove of the surface, can also influence the catalytic performance, with ridge sites sometimes showing enhanced activity due to a closer proximity between the carbon atoms and the catalytic metal atoms. diva-portal.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. inflibnet.ac.inresearchgate.net By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes and intermolecular interactions of molecules like this compound. inflibnet.ac.in The foundation of MD lies in the ergodic hypothesis, which states that the time average of a trajectory is equivalent to an ensemble average, allowing the derivation of macroscopic properties from microscopic data. inflibnet.ac.in

MD simulations can be used to explore the conformational space of the flexible dodecyl chain of this compound. This is crucial as the conformation can significantly impact its physical properties and interactions with other molecules or surfaces. The simulations typically involve defining a force field, which is a set of equations and parameters that describe the potential energy of the system as a function of its atomic coordinates. uiuc.edu

In the context of similar aromatic compounds, MD simulations have been employed to calculate diffusion coefficients in supercritical fluids. kyushu-u.ac.jp For instance, simulations of naphthalene in supercritical carbon dioxide have shown that with appropriate intermolecular interaction parameters, the calculated diffusion coefficients can be in good agreement with experimental data. kyushu-u.ac.jp Such studies are important for understanding mass transfer processes involving this compound.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling to Alkylated Naphthalenes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific property. nih.govwikipedia.org For alkylated naphthalenes, QSAR models have been developed to predict their reaction rate constants with various atmospheric radicals. nih.gov

These models use quantum chemical descriptors, often calculated using semi-empirical methods like PM3 or DFT, as predictor variables. nih.gov A study on the reaction of alkylnaphthalenes with Cl, •OH, and NO3 radicals developed QSAR models using partial least squares (PLS) regression. nih.gov The models showed good predictive power, with cross-validated R-squared values (Q²) of 0.896 for Cl, 0.728 for •OH, and 0.774 for NO3 radicals. nih.govresearchgate.net

The descriptors found to be important in these QSAR models include:

Frontier Molecular Orbital Energies (E(HOMO), E(LUMO)) : Higher energies correlate with higher reactivity. nih.gov

Atomic Charges : Higher average net charges on carbon atoms lead to higher reaction rates, while higher positive charges on hydrogen atoms can decrease them. nih.gov

Other Descriptors : Molecular weight, heat of formation, total energy, electronic energy, and dipole moment also play a role. nih.gov

These QSAR models are valuable for predicting the atmospheric fate of alkylated naphthalenes and for understanding the structural features that govern their reactivity. nih.gov

Table 2: Key Descriptors in QSAR Models for Alkylnaphthalene Reactivity

| Descriptor | Influence on Reaction Rate |

|---|---|

| Highest Occupied Molecular Orbital Energy (E(HOMO)) | Positive Correlation |

| Lowest Unoccupied Molecular Orbital Energy (E(LUMO)) | Positive Correlation |

| Average Net Atomic Charge on Carbon Atoms (Q(Cave)) | Positive Correlation |

| Most Positive Net Atomic Charge on Hydrogen Atoms (Q(H)+) | Negative Correlation |

Data sourced from QSAR studies on alkylnaphthalenes. nih.gov

Machine Learning and Neural Network Approaches in Compound Property Prediction and Characterization

Machine learning (ML) and neural network (NN) techniques are increasingly being applied to predict the properties of chemical compounds, offering a powerful alternative to traditional modeling methods. researchgate.netcore.ac.uk These approaches can learn complex relationships directly from data, often without the need for predefined physical models. copernicus.org

For compounds related to this compound, such as other polycyclic aromatic hydrocarbons (PAHs), ML models are being developed to predict various properties. core.ac.uk Graph neural networks (GNNs), a type of deep learning model, are particularly promising as they can learn features directly from the molecular graph structure. copernicus.org

One area of application is the prediction of thermophysical properties. researchgate.net ML models, sometimes combined with traditional methods in a transfer learning approach, can enhance prediction accuracy for properties like surface tension, which is relevant for distillation and adsorption processes involving this compound. researchgate.net

Another application is the prediction of reaction rate constants. copernicus.org Siamese Message Passing Neural Networks (MPNNs) have been used to create models that can predict the reaction rates of various volatile organic compounds (VOCs) with different oxidants, achieving high accuracy. copernicus.org Such models could potentially be applied to predict the reactivity of this compound.

Furthermore, tandem mass spectrometry data of aromatic compounds with long alkyl chains, including 1-dodecylnaphthalene, can be used to train and validate ML models for structural characterization. acs.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| n-Hexane |

| Octadecylbenzene |

| 1-Dodecylnaphthalene |

| Chlorine |

| Hydroxyl radical |

| Nitrate radical |

Conclusion

2-Dodecylnaphthalene stands out as a compound of significant scientific and industrial interest. Its synthesis via Friedel-Crafts alkylation allows for the production of a molecule with a unique combination of a stable aromatic core and a long, flexible alkyl chain. This structure imparts valuable physicochemical properties, most notably high thermal and oxidative stability, which are leveraged in its primary application as a high-performance lubricant base stock. Ongoing research continues to explore its potential in advanced materials, energy storage, and its behavior within the environment, ensuring that this compound will remain a relevant and important subject of study in the field of chemical science.

Environmental Transformation and Biotransformation Pathways of Dodecylnaphthalenes

Microbial Degradation Mechanisms and Pathways

The biodegradation of 2-dodecylnaphthalene is primarily carried out by microorganisms that utilize this compound as a source of carbon and energy. The long alkyl chain and the naphthalene (B1677914) ring system present distinct targets for microbial enzymatic attack.

While specific studies on Pseudomonas aeruginosa KK6 with this compound are not detailed in the available literature, the degradation of long-chain n-alkanes and alkylated aromatic compounds by various Pseudomonas species has been extensively studied. Pseudomonas aeruginosa is a versatile bacterium known for its ability to degrade a wide range of hydrocarbons. nih.govnih.govfrontiersin.org For long-chain alkanes, such as the dodecyl group of this compound, one of the key initial steps is oxidation.

Evidence suggests that in addition to the terminal oxidation of the methyl group, a subterminal oxidation pathway is also a viable catabolic route for n-alkanes. nih.govresearchgate.net This pathway involves the oxidation of a methylene (B1212753) group within the alkyl chain, leading to the formation of a secondary alcohol. This is then further oxidized to a ketone. Subsequent cleavage of the carbon-carbon bond adjacent to the carbonyl group results in a shorter fatty acid and a corresponding aldehyde or ketone, which can then enter central metabolic pathways. For this compound, this would involve the oxidation of the dodecyl chain at a subterminal position, initiating the stepwise degradation of the alkyl substituent.

Pseudomonas aeruginosa possesses a suite of enzymes, including alkane hydroxylases such as AlkB1 and AlkB2, which are involved in the initial hydroxylation of long-chain n-alkanes. nih.govfrontiersin.org These enzymes are crucial for initiating the degradation process.

The microbial degradation of alkylated naphthalenes results in the formation of a variety of metabolites. The initial attack on the alkyl chain leads to its shortening. For instance, in the degradation of methylnaphthalenes, the methyl group can be hydroxylated to form a hydroxymethyl group, which is then further oxidized to a carboxylic acid, resulting in the formation of naphthoic acids. nih.gov These are often excreted as dead-end products in some bacterial strains. nih.gov

Following the principle of subterminal oxidation, the dodecyl chain of this compound would undergo sequential oxidations and cleavages, leading to the formation of shorter-chain alkylnaphthalenes. The ultimate fate of the naphthalene ring system after the degradation of the alkyl chain involves enzymatic attack on the aromatic rings. This typically begins with the introduction of hydroxyl groups by dioxygenase enzymes, leading to the formation of dihydroxylated intermediates. mdpi.comresearchgate.net These intermediates then undergo ring cleavage, forming compounds such as salicylaldehyde (B1680747) and pyruvate, which can be further metabolized. nih.govfrontiersin.org

Commonly identified ring cleavage products from naphthalene degradation include salicylate (B1505791) and catechol. nih.gov The specific alkyl chain-shortened metabolites of this compound would likely be a series of n-alkylnaphthalenes with chain lengths progressively decreasing by two-carbon units, analogous to the beta-oxidation of fatty acids.

Sulfonated aromatic compounds, including sulfonated dodecylnaphthalene (B1581213) derivatives, can be utilized by certain bacteria as a source of sulfur. d-nb.infonih.gov The enzymatic cleavage of the carbon-sulfur bond is a critical step in the biodegradation of these compounds. Studies on the desulfonation of substituted naphthalenesulfonic acids have identified bacterial strains capable of this process. d-nb.info

The desulfonation mechanism often involves an oxygenolytic cleavage of the sulfonate group. d-nb.info This reaction is catalyzed by specific enzymes that are typically induced when more readily available sulfur sources, such as sulfate, are limited in the environment. nih.gov The process involves the addition of an oxygen atom to the carbon atom to which the sulfonate group is attached, leading to the release of sulfite (B76179) and the formation of a hydroxylated aromatic compound. nih.gov

For sulfonated dodecylnaphthalene derivatives, the enzymatic desulfonation would result in the formation of hydroxylated dodecylnaphthalene and sulfite. The resulting hydroxylated dodecylnaphthalene would then be susceptible to further microbial degradation, likely through the pathways described for the parent compound. The ability of microorganisms to desulfonate these compounds is significant for their removal from environments where they may be present as industrial byproducts or pollutants.

Abiotic Environmental Fate Studies in Controlled Conditions

In addition to microbial degradation, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of this compound in the environment. These processes are influenced by environmental factors like sunlight, pH, and the presence of other chemical species.

Studies on the photodegradation of naphthalene and its derivatives have shown that these compounds can be degraded by UV irradiation. rsc.orgresearchgate.netmdpi.com The process often follows pseudo-first-order kinetics. researchgate.netmdpi.com The photolysis of alkylnaphthalenes can lead to the formation of various transformation products through oxidation and cleavage of the aromatic ring or the alkyl chain. The presence of photosensitizers in natural waters can enhance the rate of photodegradation. researchgate.net

Hydrolysis, the reaction with water, is another potential abiotic degradation pathway. While naphthalene itself is relatively stable to hydrolysis, the presence of substituents can influence its reactivity. The rate of hydrolysis is often pH-dependent. nih.gov For this compound, hydrolysis is not expected to be a major degradation pathway under typical environmental pH conditions due to the stability of the naphthalene ring and the alkyl C-C and C-H bonds. However, any transformation products containing more reactive functional groups, such as esters or amides, that might be formed through other processes could be susceptible to hydrolysis.

Research on Formation and Identification of Transformation Products

The transformation of this compound, through both biotic and abiotic pathways, leads to the formation of a diverse array of products. Research into the identification of these transformation products is essential for understanding the complete environmental fate of the parent compound.

During microbial degradation, a series of alkyl chain-shortened naphthalenes are expected, along with hydroxylated intermediates of the naphthalene ring. Further degradation leads to ring cleavage products such as salicylaldehyde, salicylate, and catechol. nih.govresearchgate.netnih.gov In the case of sulfonated derivatives, hydroxylated dodecylnaphthalenes would be a primary product of desulfonation. d-nb.info

Abiotic transformations, particularly photolysis, can generate a complex mixture of products. Photodegradation of naphthalene-derived compounds has been shown to produce smaller, more volatile species as well as higher molecular weight oligomers. rsc.org The initial products of photolysis are often hydroxylated derivatives, which can undergo further reactions.

The table below summarizes the expected transformation products of this compound from various environmental pathways.

| Pathway | Intermediate/Transformation Product | Description |

| Microbial Degradation | Shorter-chain alkylnaphthalenes | Products of the stepwise degradation of the dodecyl chain. |

| Hydroxylated dodecylnaphthalenes | Initial products of enzymatic attack on the naphthalene ring. | |

| Salicylate, Catechol | Ring cleavage products that enter central metabolism. | |

| Naphthoic acid derivatives | Formed from the oxidation of the alkyl chain. | |

| Enzymatic Desulfonation | Hydroxylated dodecylnaphthalene | Product of the cleavage of the sulfonate group from a sulfonated derivative. |

| Abiotic Degradation (Photolysis) | Hydroxylated dodecylnaphthalenes | Products of photo-oxidation. |

| Smaller volatile organic compounds | Resulting from the cleavage of the naphthalene ring or alkyl chain. | |

| Higher molecular weight oligomers | Formed through polymerization reactions of reactive intermediates. |

Derivatization and Functionalization Research of 2 Dodecylnaphthalene

Synthesis and Study of Sulfonated Dodecylnaphthalene (B1581213) Derivatives

The introduction of sulfonic acid groups into the 2-dodecylnaphthalene structure significantly alters its properties, most notably increasing its water solubility and surface activity. The synthesis of long-chain alkylnaphthalene sulfonates is of considerable interest due to their potential as surfactants and dispersing agents.

One synthetic approach involves the direct sulfonation of an alkylnaphthalene. For instance, a patented method describes the preparation of sodium dodecylnaphthalene polysulfonates. This process starts with the reaction of naphthalene (B1677914) and dodecanol (B89629) in the presence of sulfuric acid to form dodecylnaphthalene. This intermediate is then reacted with oleum (B3057394) to produce dodecylnaphthalene disulfonic acid. Further reaction with chlorosulfonic acid can yield dodecylnaphthalene trisulfonic acid. The resulting product is then neutralized with a sodium hydroxide (B78521) solution. google.com

Another general method for synthesizing long-chain alkylnaphthalene sulfonates is through a Wurtz-Fittig reaction, followed by sulfonation. researchgate.netresearchgate.net This method has been used to prepare sodium α-(n-alkyl)naphthalene sulfonates with alkyl chains of varying lengths (e.g., C6, C8, C10). researchgate.netresearchgate.net The study of these compounds revealed that as the length of the alkyl chain increases, the critical micelle concentration (CMC) decreases, indicating enhanced surfactant properties. researchgate.net

Table 1: Synthetic Routes to Alkylnaphthalene Sulfonates

| Synthetic Route | Key Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Direct Alkylation and Sulfonation | Naphthalene, Dodecanol, Sulfuric Acid, Oleum, NaOH | Dodecylnaphthalene | Sodium dodecylnaphthalene polysulfonate | google.com |

| Wurtz-Fittig and Sulfonation | α-Bromonaphthalene, n-Alkyl Bromide, Sodium | n-Alkylnaphthalene | Sodium α-(n-alkyl)naphthalene sulfonate | researchgate.netresearchgate.net |

While specific research applications for this compound-1-sulfonic acid are not extensively detailed in the available literature, the properties of closely related long-chain alkylnaphthalene sulfonic acids suggest a range of potential uses. For example, sodium dodecylnaphthalene disulfonate and trisulfonate have been investigated for their application as foam stabilizers in foaming agents used for foamed concrete. google.com The addition of these compounds was found to significantly improve foam stability. google.com

The broader class of alkylnaphthalene sulfonates is known for its utility as superplasticizers in concrete, where they improve flowability. researchgate.net They are also used as dispersing agents in various industrial applications, including textiles, pesticides, and emulsion polymerization. researchgate.net The surface-active properties of these compounds, as demonstrated by studies on similar long-chain alkylnaphthalene sulfonates, make them effective in reducing interfacial tension, which is a valuable characteristic in applications such as enhanced oil recovery. researchgate.netfrontiersin.org

Halogenation and Nitration of the Naphthalene Ring for Research Purposes

The introduction of halogen atoms or nitro groups onto the naphthalene ring of this compound provides a pathway to further functionalization and the study of its chemical reactivity. These reactions are classic examples of electrophilic aromatic substitution.

Nitration: The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction. masterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺), which is typically generated from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.comnih.gov The regioselectivity of the nitration of substituted aromatic compounds is a key aspect of these reactions. nih.govgoogle.com For 2-alkylnaphthalenes, the position of nitration is influenced by the nature and position of the alkyl substituent. The electron-donating alkyl group activates the ring towards electrophilic attack. Computational studies on the nitration of other substituted benzenes have shown that the transition state leading to the sigma-complex is crucial in determining the positional selectivity. nih.govresearchgate.net While specific experimental data on the nitration of this compound is scarce, it is expected that the reaction would yield a mixture of isomers, with the substitution pattern being directed by the activating effect of the dodecyl group and steric hindrance.

Attachment of Diverse Functional Groups for Targeted Research Applications

The functionalization of aromatic compounds like this compound by attaching various functional groups is a fundamental strategy in organic synthesis to create new materials and molecules with specific properties. While detailed research on the attachment of a wide array of functional groups specifically to this compound is limited in the provided search results, the principles of organic synthesis on aromatic systems can be applied.

For example, the introduction of functional groups can be achieved through the derivatization of the products from halogenation and nitration reactions. A nitro group can be reduced to an amino group, which can then serve as a handle for a wide range of subsequent reactions, such as amide formation. Halogenated derivatives can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The broader field of materials science often involves the functionalization of molecules to tailor their properties. For instance, the chemical functionalization of graphene with various organic molecules is a widely researched area to modify its electronic and physical properties. sci-hub.cat Similarly, the functionalization of this compound could be explored for applications in areas such as liquid crystals, organic electronics, or as a component in specialized lubricants, where the long alkyl chain and the aromatic core could impart desirable characteristics.

Derivatization Reagents in Analytical Research of Related Compounds

In the analytical research of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, derivatization is a crucial step, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. shimadzu.comsepscience.com The primary goal of derivatization in this context is to increase the volatility and thermal stability of the analytes, and to improve their chromatographic behavior and detection sensitivity. nih.govcedre.fr

For hydroxylated PAHs (OH-PAHs), which are common metabolites, derivatization is often necessary for GC analysis. nih.gov Silylation is a widely used derivatization technique where a silylating reagent replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxylated PAHs

| Reagent Class | Example Reagent | Abbreviation | Target Functional Group | Reference |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH | nih.gov |

| Silylation | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH | nih.gov |

A two-stage derivatization approach has been developed for the simultaneous analysis of mono- and dihydroxylated PAHs. nih.gov In this method, OH-PAHs are first derivatized with MTBSTFA, followed by the derivatization of diol-PAHs with BSTFA. nih.gov This allows for the successful analysis of both classes of metabolites in a single chromatographic run. nih.gov The choice of derivatization reagent and reaction conditions is critical for achieving complete derivatization and obtaining accurate and reproducible analytical results.

Emerging Research Directions and Future Perspectives for 2 Dodecylnaphthalene

Integration with Advanced Spectroscopic Probes for In Situ Analysis

The study of chemical reactions and molecular behavior at interfaces is crucial for understanding and optimizing various processes. Advanced spectroscopic techniques are at the forefront of this research, providing real-time, in situ analysis of molecular transformations.

Recent studies have utilized techniques like X-ray photoelectron spectroscopy (XPS) and infrared reflection-absorption spectroscopy (IRRAS) to investigate the behavior of molecules at liquid-vapor and solid-gas interfaces. mpg.de These methods offer direct insights into the elemental and chemical composition of a surface, including the identification of functional groups and oxidation states. mpg.de For instance, IRRAS has been employed to monitor the chemical transformation of saturated methylene (B1212753) groups to unsaturated groups on catalyst surfaces. oup.comoup.comdiva-portal.org

Future research on 2-dodecylnaphthalene will likely involve the integration of these advanced spectroscopic probes to study its behavior in various environments. For example, in situ analysis could provide a molecular-level understanding of how this compound participates in catalytic reactions or self-assembles on surfaces. This knowledge is essential for designing more efficient catalytic processes and for the fabrication of novel nanomaterials with tailored properties.

A key area of interest is the use of tandem mass spectrometry to elucidate the chemical structures of complex mixtures containing this compound. acs.orgacs.org By analyzing the fragmentation patterns of ions, researchers can gain detailed information about the molecular architecture of the compound and its derivatives. acs.org

Table 1: Spectroscopic Techniques for this compound Analysis

| Spectroscopic Technique | Information Provided | Potential Application for this compound |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical composition of surfaces | Studying surface interactions and reactions |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Vibrational modes of molecules at interfaces | Monitoring chemical transformations in real-time |

| Tandem Mass Spectrometry (MS/MS) | Molecular structure and fragmentation patterns | Elucidating the structure of this compound and its derivatives in complex mixtures |

| Vibrational Sum-Frequency Generation (VSFG) | Molecular orientation and structure at interfaces | Investigating the self-assembly of this compound monolayers |

| Second-Harmonic Generation (SHG) | Surface and interface specificity | Probing the orientation of this compound at liquid-liquid interfaces core.ac.uk |

Exploration of Novel Catalytic Systems and Processes

The development of new and efficient catalytic systems is a cornerstone of modern chemistry. Research into the catalytic applications of this compound and related compounds is an active and promising field.

One area of significant interest is the on-surface synthesis of novel carbon-based nanostructures. oup.comoup.com Studies have shown that alkyl-substituted aromatic molecules, including this compound, can undergo selective dehydrogenation on catalyst surfaces to form conjugated polyenes. oup.comoup.comoup.com This process is influenced by the aromatic system, with naphthalene (B1677914) derivatives showing enhanced reactivity compared to benzene (B151609) derivatives. oup.comoup.com The anchoring effect of the substituent group plays a crucial role in initiating the dehydrogenation process. oup.comoup.com

Future research will likely focus on exploring different catalyst materials and reaction conditions to control the length and functionality of the resulting polyene chains. The use of bimetallic catalysts or catalysts with specific crystal facets could offer enhanced selectivity and efficiency. Furthermore, understanding the role of base promoters in catalytic cycles is crucial for optimizing reaction outcomes. nih.gov

The insights gained from these studies could lead to the development of novel materials for molecular wiring and other electronic applications. oup.comoup.com

Development of New Computational Models and Predictive Algorithms

Computational modeling and simulation have become indispensable tools in modern chemical research. These methods allow scientists to predict the properties and behavior of molecules, guiding experimental work and accelerating the discovery of new materials and processes.

For this compound, molecular simulation can be used to validate its molecular structure and predict its physical properties, such as density. researchgate.net By comparing simulated data with experimental values, researchers can refine the average molecular structure of complex hydrocarbon mixtures containing this compound. researchgate.net

Density Functional Theory (DFT) calculations are particularly useful for investigating the electronic structure and reactivity of molecules. oup.comdiva-portal.org For example, DFT can be used to calculate the energy barriers for different steps in a catalytic reaction, providing insights into the reaction mechanism. oup.comdiva-portal.org In the context of this compound, DFT simulations have been used to illustrate the cascade dehydrogenation of its alkyl chain on a copper surface. oup.comdiva-portal.org

Future research will likely involve the development of more sophisticated computational models that can accurately predict the behavior of this compound in complex environments, such as in solution or at interfaces. These models could incorporate machine learning algorithms to analyze large datasets and identify structure-property relationships. The development of predictive algorithms for properties like heat capacity, based on elemental composition, will also be valuable for process simulation and design. ualberta.ca

Potential in Advanced Nanomaterials and Molecular Devices

The unique molecular structure of this compound, with its aromatic naphthalene core and long alkyl chain, makes it an interesting building block for advanced nanomaterials and molecular devices. nih.govnist.gov

Research has shown that derivatives of naphthalene can self-assemble into well-ordered structures with interesting optoelectronic properties. rsc.org For example, thionated naphthalene diimides have been shown to exhibit enhanced electron mobility due to strong intermolecular interactions. rsc.org The solid-state packing and electronic properties of these materials can be tuned by modifying the substituent groups. rsc.org

The ability of this compound to form conjugated polyenes on catalytic surfaces opens up possibilities for its use in molecular-scale electronics. oup.comoup.com These "molecular wires" could be used to create nanoscale circuits with programmable lengths and functionalities. oup.comoup.com

Furthermore, this compound and its derivatives can be incorporated into fluorescent organic nanoparticles. google.com These nanoparticles have potential applications in areas such as inkjet printing and bio-imaging. google.com The properties of these nanoparticles, such as their size and fluorescence, can be controlled by the choice of monomers and crosslinking agents. google.com

Future research in this area will focus on the synthesis of new this compound derivatives with tailored properties for specific applications. This will involve exploring different functional groups and linking chemistries to control the self-assembly and electronic properties of the resulting materials.

Interdisciplinary Research with Environmental Science and Green Chemistry Principles

The intersection of chemistry with environmental science and green chemistry principles is crucial for developing sustainable technologies. Research on this compound is increasingly being viewed through this lens.

In the context of green chemistry, there is a growing interest in using environmentally benign solvents and developing solvent-free catalytic processes. pitt.edu Ionic liquids and supercritical fluids are being explored as alternative reaction media that can offer advantages in terms of product separation and catalyst recycling. pitt.edu The application of these green chemistry principles to reactions involving this compound could lead to more sustainable chemical manufacturing processes.

Future interdisciplinary research will likely involve a more holistic assessment of the life cycle of this compound-based products, from their synthesis to their end-of-life. This will require collaboration between chemists, environmental scientists, and engineers to ensure that new technologies are not only effective but also environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.